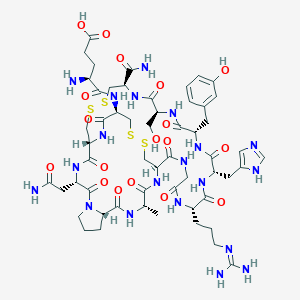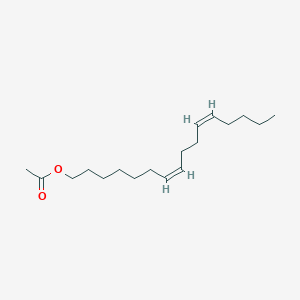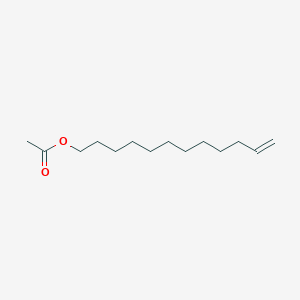![molecular formula C15H26O2 B013415 [(4Z,7E)-trideca-4,7-dienyl] acetate CAS No. 57981-60-9](/img/structure/B13415.png)
[(4Z,7E)-trideca-4,7-dienyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4Z,7E)-trideca-4,7-dienyl] acetate is a chemical compound belonging to the family of fatty acid esters. It is characterized by its unique structure, which includes a tridecadienyl chain with double bonds at the 4th and 7th positions in the Z and E configurations, respectively. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z,7E)-trideca-4,7-dienyl] acetate typically involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and advanced separation techniques such as distillation or chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(4Z,7E)-trideca-4,7-dienyl] acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the tridecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
[(4Z,7E)-trideca-4,7-dienyl] acetate is a versatile compound with diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in insects.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is utilized in the formulation of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of [(4Z,7E)-trideca-4,7-dienyl] acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(4Z,7E)-trideca-4,7-dienyl] acetate can be compared with other similar compounds, such as:
[(4E,7Z)-trideca-4,7-dienyl] acetate: This isomer has the double bonds in the E and Z configurations, respectively, and may exhibit different chemical and biological properties.
[(4Z,7Z)-trideca-4,7-dienyl] acetate: Both double bonds are in the Z configuration, which can influence the compound’s reactivity and interactions.
[(4E,7E)-trideca-4,7-dienyl] acetate: Both double bonds are in the E configuration, potentially leading to distinct physical and chemical characteristics.
The uniqueness of this compound lies in its specific double bond configuration, which can affect its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
57981-60-9 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
[(4E,7E)-trideca-4,7-dienyl] acetate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h7-8,10-11H,3-6,9,12-14H2,1-2H3/b8-7+,11-10+ |
InChI Key |
LELQZCNRZHLYFG-ZDVGBALWSA-N |
SMILES |
CCCCCC=CCC=CCCCOC(=O)C |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCOC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CCCCOC(=O)C |
Key on ui other cas no. |
57981-60-9 |
Synonyms |
[(4Z,7E)-trideca-4,7-dienyl] acetate; 4E7Z-13Ac; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















